(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester
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Overview
Description
(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester is a chiral compound that features an oxirane ring, a benzyloxymethyl group, and a 4-nitrobenzoic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or a similar oxidizing agent.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxirane intermediate.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the oxirane intermediate with 4-nitrobenzoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The nitro group in the 4-nitrobenzoic acid ester can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or other peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Diols, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Materials Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Use as a monomer or crosslinker in polymer synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol: Lacks the 4-nitrobenzoic acid ester moiety.
(2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-methoxybenzoic acid ester: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the 4-nitrobenzoic acid ester moiety in (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester imparts unique chemical and biological properties, such as increased reactivity and potential for specific biological interactions.
Properties
IUPAC Name |
[3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAOYRZETQXAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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